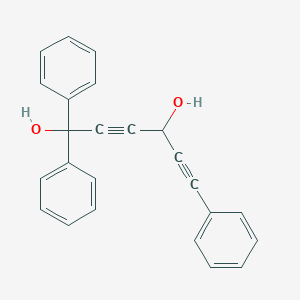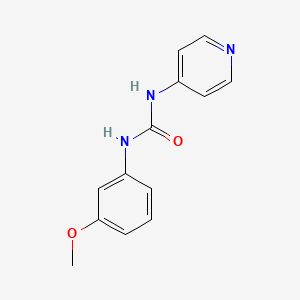
N-(3-methoxyphenyl)-N'-4-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to N-(3-methoxyphenyl)-N'-4-pyridinylurea involves modifying existing compounds to enhance their biological or physical properties. For instance, a study by Wang et al. (2015) explored replacing the acetamide group with alkylurea in a specific compound to retain antiproliferative activity against cancer cell lines while reducing toxicity (Wang et al., 2015). Such modifications are crucial for developing more effective and safer compounds for potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively studied using various spectroscopic methods. Al-Refai et al. (2016) conducted a comprehensive spectroscopic characterization, including X-ray structure analysis, to elucidate the molecular configuration and intermolecular interactions of a related compound (Al-Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse and can lead to a wide range of products with different biological and physical properties. Mushtaque et al. (2016) described the synthesis and characterization of a thiourea derivative, highlighting its binding to DNA and cytotoxicity against cancer cells, showcasing the compound's potential in medicinal chemistry (Mushtaque et al., 2016).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their behavior in different environments and for applications in material science. Mocilac and Gallagher (2013) reported the first phenyl-N-pyridinylcarbamate structures, analyzing structural and conformational aspects to understand the properties of these compounds better (Mocilac & Gallagher, 2013).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and stability, is essential for the application of this compound derivatives in various fields. Cox, Onyido, and Buncel (1992) examined the kinetics of hydrolysis of methoxy functions in a related compound, shedding light on its reactivity under different conditions (Cox et al., 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGMGXVMXHNLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
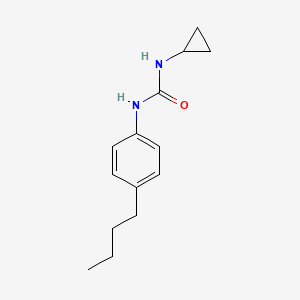
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
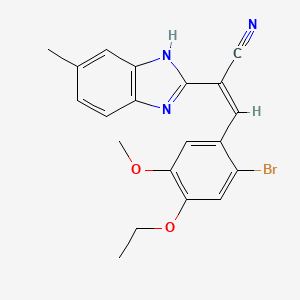
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
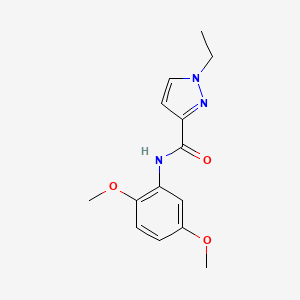
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-(4-methylpentyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5417475.png)
![2-chloro-4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5417479.png)
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)

